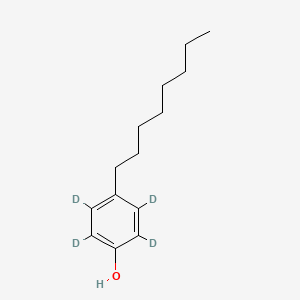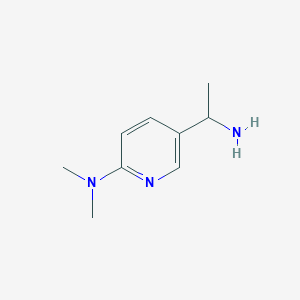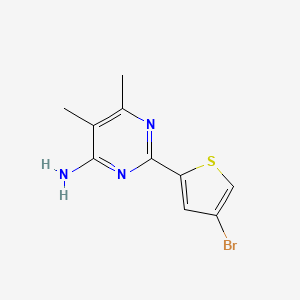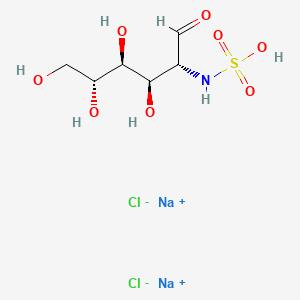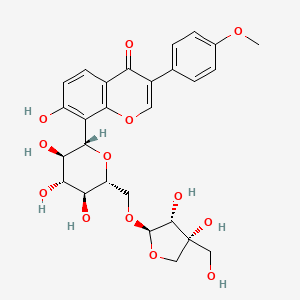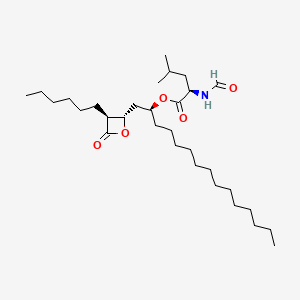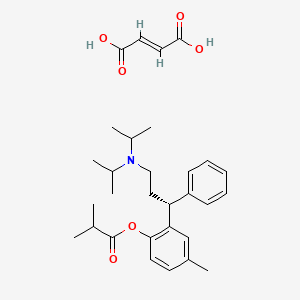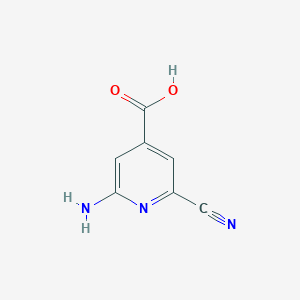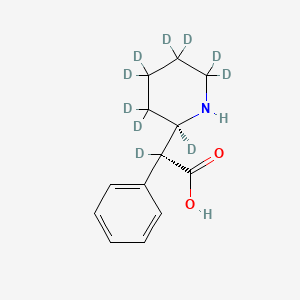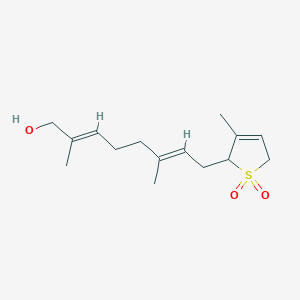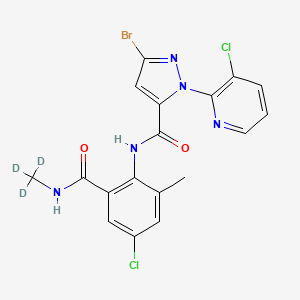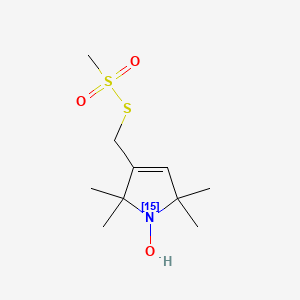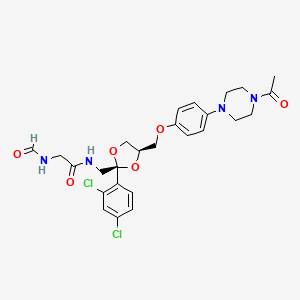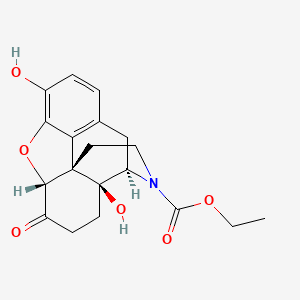
Carbamat Noroxymorphone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamat Noroxymorphone is a derivative of noroxymorphone, which itself is a metabolite of oxymorphone, a potent opioid analgesic. This compound is part of the morphinan family and is characterized by its complex molecular structure, which includes multiple hydroxyl groups and a carboxylic acid ester. It is primarily used as a reagent in the preparation of noroxymorphone from morphine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract, involves a multistep sequence. Initially, oxycodone is generated, which is then subjected to N- and O-demethylation. Traditional methods for these demethylations involve harmful reagents such as alkyl chloroformates or boron tribromide. a more sustainable method involves anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid .
Industrial Production Methods: The industrial production of noroxymorphone involves the use of scalable flow electrolysis cells, which significantly improve reaction throughput and increase the space-time yield over 300-fold compared to batch processes. This method is not only more efficient but also more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: Carbamat Noroxymorphone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions, particularly N-demethylation, are crucial for its conversion to other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions include naloxone, naltrexone, and other opioid antagonists .
Applications De Recherche Scientifique
Carbamat Noroxymorphone is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as a reagent for the preparation of noroxymorphone from morphine. This compound is pivotal in the synthesis of important opioid antagonists such as naloxone and naltrexone, which are used to treat opioid overdoses and dependence .
Mécanisme D'action
The mechanism of action of Carbamat Noroxymorphone involves its interaction with opioid receptors, particularly the mu-opioid receptor. These receptors are distributed in various regions of the brain, including the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas. By binding to these receptors, the compound inhibits GABA inhibitory interneurons, allowing pain modulation to proceed downstream .
Comparaison Avec Des Composés Similaires
Oxymorphone: A potent opioid analgesic with similar mu-opioid receptor activity.
Noroxycodone: Another metabolite of oxycodone, though it does not share the same mu-opioid receptor activity.
Naloxone and Naltrexone: Opioid antagonists derived from noroxymorphone, used to treat opioid overdoses and dependence.
Uniqueness: Carbamat Noroxymorphone is unique due to its specific structure, which allows for the efficient preparation of noroxymorphone and its derivatives. Its sustainable synthesis methods and significant role in the production of opioid antagonists highlight its importance in both research and industrial applications .
Propriétés
Formule moléculaire |
C19H21NO6 |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
ethyl (4R,4aS,7aR,12bS)-4a,9-dihydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C19H21NO6/c1-2-25-17(23)20-8-7-18-14-10-3-4-11(21)15(14)26-16(18)12(22)5-6-19(18,24)13(20)9-10/h3-4,13,16,21,24H,2,5-9H2,1H3/t13-,16+,18+,19-/m1/s1 |
Clé InChI |
VKKGYMPXUABXFV-SKSLQVBQSA-N |
SMILES isomérique |
CCOC(=O)N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
SMILES canonique |
CCOC(=O)N1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


